Product packaging for 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline(Cat. No.:CAS No. 75007-95-3)

4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline

Cat. No.: B3056887
CAS No.: 75007-95-3
M. Wt: 210.23 g/mol
InChI Key: UOLIKXCOOAWSDS-UHFFFAOYSA-N
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Description

4-{3H-Imidazo[4,5-c]pyridin-2-yl}aniline (CAS 75007-95-3) is a versatile chemical scaffold with significant relevance in medicinal chemistry and drug discovery research. This compound features an imidazo[4,5-c]pyridine core, which is a privileged structure in the design of biologically active molecules due to its structural resemblance to purines . This core allows the compound to interact with a variety of enzymatic targets, making it a valuable building block for researchers. The primary research applications of this aniline derivative include its role as a precursor in the synthesis of more complex molecules. It has been identified as a key reagent in the preparation of derivatives that act as inhibitors for significant protein targets . One prominent area of application is in the development of potential anti-Parkinson's agents, where derivatives have shown activity as dual antagonists and Monoamine Oxidase B (MAO-B) inhibitors . Furthermore, the imidazo[4,5-c]pyridine scaffold is under investigation in oncology research. Compounds based on this structure have been designed and evaluated as potent inhibitors of kinases such as MSK1 (Mitogen- and Stress-Activated Kinase 1), which plays a role in pro-inflammatory transcription factor activation . Research also explores its potential in infectious diseases, with related imidazopyridine amides, such as Q203, being developed as potent antitubercular agents that target the mycobacterial respiratory chain . The molecular formula of this compound is C12H10N4, and it has a molecular weight of 210.23 g/mol . Its structure allows for further functionalization, enabling researchers to explore structure-activity relationships and optimize compounds for potency, selectivity, and drug-like properties. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N4 B3056887 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline CAS No. 75007-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3H-imidazo[4,5-c]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLIKXCOOAWSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225984
Record name Benzenamine, 4-(1H-imidazo(4,5-c)pyridin-2-yl)-
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Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75007-95-3
Record name 4-(3H-Imidazo[4,5-c]pyridin-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75007-95-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(1H-imidazo(4,5-c)pyridin-2-yl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(1H-imidazo(4,5-c)pyridin-2-yl)-
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Advanced Structural Elucidation and Spectroscopic Characterization of 4 3h Imidazo 4,5 C Pyridin 2 Yl Aniline

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy offers detailed insights into the molecular vibrations of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline. The vibrational modes are characteristic of the fused imidazo[4,5-c]pyridine core and the aniline (B41778) substituent. Theoretical calculations, often employing Density Functional Theory (DFT), are used to assign the observed Raman bands to specific molecular motions. nih.govresearchgate.net

Key vibrational modes for the imidazopyridine skeleton have been identified through comparative analysis with related structures. nih.gov For the aniline portion, characteristic bands include the amino group wagging and scissoring modes, C-N stretching, and various phenyl ring vibrations. The frequencies of these modes are sensitive to the chemical environment and intermolecular interactions. pku.edu.cnresearchgate.net For instance, the amino wagging vibration is particularly sensitive to hydrogen bonding interactions. pku.edu.cn

Table 1: Selected Raman Vibrational Modes for this compound and Related Moieties

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Description
N-H Stretch (Imidazole) 3100 - 3300 Stretching vibration of the N-H bond in the imidazole (B134444) ring.
N-H Wagging (Aniline) 520 - 740 Out-of-plane bending (wagging) of the -NH₂ group. researchgate.net
C=N Stretch (Imidazole) 1610 - 1680 Stretching vibration of the carbon-nitrogen double bond in the imidazole ring.
Pyridine (B92270) Ring Breathing 990 - 1030 Symmetric stretching and contraction of the pyridine ring. researchgate.net
Phenyl Ring Breathing 990 - 1010 Symmetric stretching and contraction of the aniline phenyl ring.
C-N Stretch (Aniline) 1250 - 1340 Stretching vibration of the bond connecting the amino group to the phenyl ring.

Note: The exact wavenumbers can vary based on the specific molecular environment, aggregation state, and intermolecular interactions.

Analysis of Hydrogen Bonding Networks via Vibrational Spectra

Vibrational spectroscopy is a powerful tool for probing the hydrogen bonding networks in this compound. The presence of both hydrogen bond donors (the imidazole N-H and the aniline N-H₂) and acceptors (the pyridine nitrogen and the imidazole nitrogen) allows for the formation of extensive intermolecular hydrogen bonds. nih.govresearchgate.net

These interactions cause noticeable shifts in the vibrational frequencies of the involved functional groups. For example, the N-H stretching vibrations in both the imidazole and aniline moieties typically shift to lower frequencies (a red shift) upon hydrogen bond formation. The magnitude of this shift often correlates with the strength of the hydrogen bond. rsc.org The presence of N-H···N intermolecular hydrogen bonds is a characteristic feature in the crystal structures of related imidazo[4,5-c]pyridine derivatives, forming chains or dimeric structures. nih.govresearchgate.net The analysis of these spectral shifts provides critical information about the connectivity and strength of the hydrogen-bonded networks in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic structure and transitions of this compound can be characterized using UV-Vis spectroscopy. The spectrum is expected to show intense absorption bands in the UV region, arising from π→π* transitions within the aromatic system, which comprises the fused imidazopyridine rings and the aminophenyl group.

Derivatives of imidazo[4,5-c]pyridine and related isomers like imidazo[1,2-a]pyridines are known to exhibit strong luminescence, with absorption and emission properties being highly dependent on substituents and their positions on the heterocyclic core. rsc.org The electronic transitions are influenced by the extent of conjugation and the electron-donating nature of the amino group. In related systems, metal-to-ligand charge transfer (MLCT) bands can appear at longer wavelengths (400-500 nm) when the molecule acts as a ligand in a metal complex. researchgate.net The specific absorption maxima (λmax) for this compound are determined by its unique electronic structure, influenced by the fusion of the pyridine and imidazole rings and the aniline substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides valuable structural information through analysis of its fragmentation patterns. The molecular formula is C₁₂H₁₀N₄, corresponding to a molecular weight of 210.23 g/mol . moldb.comvulcanchem.com

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. nih.gov

Single-crystal X-ray diffraction studies on derivatives of imidazo[4,5-c]pyridine reveal that the fused heterocyclic system is typically planar. nih.gov However, the dihedral angle between the imidazopyridine core and the aniline ring is a key conformational parameter. In analogous structures, such as 2-phenyl substituted imidazoline (B1206853) derivatives, the two rings are often twisted relative to each other. nih.gov For example, in 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, the pyridyl and benzene (B151609) rings have a dihedral angle of 47.78°. nih.gov This twist is a result of steric hindrance and electronic effects between the two ring systems.

Table 2: Representative Crystallographic Data for a Related Heterocyclic Compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.8573 (8)
b (Å) 20.334 (4)
c (Å) 13.629 (3)
β (°) 90.57 (3)
Volume (ų) 1068.9 (4)
Z 4

Data for 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, a structurally related molecule, illustrates typical crystallographic parameters. nih.gov

The crystal packing of this compound is dominated by intermolecular hydrogen bonds and π-π stacking interactions. nih.gov The N-H groups of the imidazole and aniline functionalities act as hydrogen bond donors, while the nitrogen atoms of the pyridine and imidazole rings serve as acceptors. nih.gov This typically leads to the formation of one-dimensional chains or two-dimensional sheets in the crystal lattice. nih.gov

Computational Chemistry and Theoretical Investigations of 4 3h Imidazo 4,5 C Pyridin 2 Yl Aniline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory has become a powerful and widely used tool in quantum chemistry for studying the electronic structure of many-body systems. nih.govbhu.ac.in DFT methods, such as B3LYP, are frequently employed to calculate a variety of molecular properties with a favorable balance between computational cost and accuracy. nih.govuctm.edu These calculations provide fundamental information about the molecule's geometry, stability, and electronic nature. irb.hrmdpi.com

The first step in most quantum chemical calculations is geometry optimization, a process that seeks to find the minimum energy arrangement of atoms in a molecule. scispace.com For 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline, this involves determining the most stable bond lengths, bond angles, and dihedral angles. The imidazo[4,5-c]pyridine core, being a fused heterocyclic system, is expected to be largely planar. However, the rotational freedom around the single bond connecting the aniline (B41778) ring to the imidazopyridine core introduces the possibility of different conformations.

Conformational analysis would reveal the dihedral angle between the phenyl ring of the aniline moiety and the imidazopyridine ring system. This angle is critical as it influences the extent of π-conjugation across the molecule, which in turn affects its electronic properties. Studies on similar bicyclic compounds have shown that steric hindrance between adjacent hydrogen atoms can lead to a twisted, non-planar conformation. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Note: Data are representative values based on DFT calculations of similar structures. Actual values would require specific computation for this molecule.)

ParameterPredicted Value RangeSignificance
C-C (Aromatic) Bond Length1.37 Å - 1.41 ÅIndicates aromatic character.
C-N (Imidazole) Bond Length1.36 Å - 1.40 ÅReflects the nature of the heterocyclic ring.
C-C (Inter-ring) Bond Length~1.48 ÅConnects the aniline and imidazopyridine moieties.
Dihedral Angle (Aniline vs. Imidazopyridine)10° - 40°Determines the degree of π-system overlap and overall planarity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing molecular stability and reactivity. ugm.ac.id

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govugm.ac.id In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be distributed over the electron-accepting imidazopyridine system. This distribution facilitates intramolecular charge transfer (ICT), a property relevant to optical and electronic applications. DFT calculations are used to visualize the spatial distribution of these orbitals and to quantify their energy levels. researchgate.net

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors (Note: These values are illustrative, based on DFT studies of analogous compounds.)

ParameterSymbolRepresentative ValueDescription
HOMO EnergyEHOMO-5.5 to -6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyELUMO-1.5 to -2.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy GapΔE3.5 to 4.5 eVELUMO - EHOMO; indicates chemical reactivity and kinetic stability. ugm.ac.id
Chemical Hardnessη1.75 to 2.25 eV(ELUMO - EHOMO) / 2; measures resistance to change in electron distribution.
Electronegativityχ3.5 to 4.5 eV-(EHOMO + ELUMO) / 2; measures the power to attract electrons.

Theoretical vibrational analysis using DFT is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. researchgate.net This simulated spectrum can then be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes.

For this compound, key vibrational modes would include:

N-H stretching from the aniline and imidazole (B134444) groups, typically appearing in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching around 3000-3100 cm⁻¹.

C=N and C=C stretching vibrations within the fused ring system and the aniline ring, expected in the 1400-1650 cm⁻¹ range. researchgate.net

Ring breathing modes and C-H in-plane and out-of-plane bending vibrations at lower frequencies.

A detailed analysis of the potential energy distribution (PED) helps in providing a quantitative assignment of each vibrational mode to specific internal coordinates (stretches, bends, and torsions). nih.gov

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. bhu.ac.inresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack).

In this compound, the MEP map would likely show:

Negative potential (red/yellow) concentrated around the nitrogen atoms of the pyridine (B92270) and imidazole rings, as well as the nitrogen atom of the aniline's amino group, due to the presence of lone pairs of electrons. These are the most probable sites for electrophilic attack. researchgate.netthaiscience.info

Positive potential (blue) located on the hydrogen atoms, particularly the N-H protons of the amino and imidazole groups, making them potential sites for hydrogen bonding and nucleophilic interactions. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals within a molecule. This analysis provides a quantitative picture of intramolecular interactions, such as hyperconjugation and resonance, which contribute to molecular stability. nih.gov

For this compound, NBO analysis would likely reveal significant delocalization interactions, including:

π → π * interactions within the aromatic rings, which are characteristic of conjugated systems.

n → π * interactions, involving the donation of electron density from the lone pairs (n) of nitrogen atoms to the anti-bonding π* orbitals of the aromatic rings.

Reduced Density Gradient (RDG) analysis is a computational method based on the electron density and its derivatives, used to identify and visualize non-covalent interactions (NCIs) within a molecular system. It provides a graphical representation of regions corresponding to different types of weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion.

In an RDG analysis of this compound, one would expect to identify:

Strong attractive interactions , such as hydrogen bonds involving the N-H groups of the aniline and imidazole moieties and the nitrogen atoms of the pyridine ring.

Steric repulsion in regions where atoms are in close proximity, which can influence the molecule's preferred conformation.

This analysis is particularly useful for understanding how the molecule interacts with itself in condensed phases or with biological macromolecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Theoretical investigations into the excited state properties of the imidazo[4,5-c]pyridine core have been conducted using Time-Dependent Density Functional Theory (TD-DFT). These computational methods are crucial for understanding the photophysical behavior of such molecules. Studies on the parent compound, 2-(phenyl)imidazo[4,5-c]pyridine (PIP-C), reveal the significant role of solvent interactions in its excited state dynamics. nih.govdocumentsdelivered.com When complexed with methanol (B129727) molecules, the hydrogen-bonded networks are strengthened in the first excited state (S₁) upon photo-excitation. nih.govdocumentsdelivered.com This strengthening is a key precursor to potential photochemical reactions such as proton transfer.

TD-DFT calculations are a powerful tool for simulating and interpreting electronic absorption (UV-Vis) and emission (fluorescence) spectra. nih.govrsc.org For the 2-(phenyl)imidazo[4,5-c]pyridine (PIP-C) system in a methanol solvent, theoretical studies have been performed to elucidate its spectral properties. nih.govrsc.org While the molecule absorbs light to reach an excited state, a key theoretical finding is the explanation for the lack of a reported emission peak from the proton-transferred form of the molecule. nih.govdocumentsdelivered.com Computational models suggest that an intersection of the potential energy surfaces of the ground (S₀) and first excited (S₁) states leads to a non-radiative transition back to the ground state, effectively quenching the fluorescence from the tautomeric form. nih.gov

The potential for Excited-State Intramolecular Proton Transfer (ESIPT) is a key area of investigation for molecules with appropriate proton donor and acceptor groups. In the case of 2-(phenyl)imidazo[4,5-c]pyridine (PIP-C), which lacks the intramolecular hydrogen bond necessary for ESIPT, theoretical studies have explored the possibility of an excited-state intermolecular proton transfer facilitated by solvent molecules. nih.govdocumentsdelivered.com

In the presence of methanol, the deprotonation of the PIP-C molecule in the excited state facilitates a proton transfer process through a solvent bridge. nih.govdocumentsdelivered.com TD-DFT calculations have been employed to map the potential energy surface of this reaction. The results verify that an ESIPT reaction is highly probable, identifying a relatively low potential energy barrier for the process to occur in the S₁ state. nih.govdocumentsdelivered.com

Calculated Excited State Properties for 2-(phenyl)imidazo[4,5-c]pyridine (PIP-C)
ProcessParameterCalculated ValueSignificance
Excited-State Intermolecular Proton Transfer (ESIPT)Potential Energy Barrier (S₁)8.785 kcal/molIndicates a facile proton transfer process in the excited state. nih.gov

Theoretical Studies on Protonation Equilibria and Acidity Constants (pKa)

While specific theoretical studies on the pKa of this compound have not been detailed in the available literature, the methodology for such calculations on related structures is well-established. The protonation equilibria of this molecule would be complex, involving the aniline, pyridine, and imidazole nitrogen atoms.

Theoretical pKa values for derivatives of aniline and pyridine are commonly calculated using Density Functional Theory (DFT) in conjunction with a suitable solvation model, such as the IEFPCM (Integral Equation Formalism Polarizable Continuum Model). researchgate.netscribd.com An isodesmic reaction scheme is often employed, where the proton affinity of the target molecule is calculated relative to a well-characterized reference compound. researchgate.netscribd.com The accuracy of these predictions is highly dependent on the choice of the reference species and the computational level of theory. researchgate.net For aniline derivatives, the average pKa value of the corresponding anilinium cations (R-PhNH₃⁺) is approximately 3.9, though this is heavily influenced by substituents. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps various properties onto the surface, such as d_norm (a normalized contact distance), to identify close contacts between atoms. nih.govuctm.edu Red spots on a d_norm surface highlight contacts that are shorter than the van der Waals radii, indicating significant interactions like hydrogen bonds. nih.gov

Illustrative Intermolecular Contacts and Their Contributions in a Related Imidazo[4,5-b]pyridine Derivative
Interaction TypeTypical Contribution (%)Description
H···H~48.1%Represents van der Waals forces and is typically the most significant contributor to the surface contacts. nih.gov
H···Br/Br···H~15.0%Highlights interactions involving halogen atoms, which can be significant in halogenated derivatives. nih.gov
H···O/O···H~12.8%Indicates the presence of hydrogen bonding or other close contacts involving oxygen. nih.gov
H···C/C···HVariableReflects C-H···π interactions or other van der Waals contacts. nih.gov
C···CVariableCan indicate the presence of π-π stacking interactions between aromatic rings. nih.gov

Note: The data in this table is for a related compound, 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, and serves as an illustrative example of the insights gained from Hirshfeld surface analysis. nih.gov

Monte Carlo Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are a computational technique used to study the adsorption behavior of molecules on surfaces. research-nexus.net This method is particularly applicable in fields like materials science and corrosion inhibition, where it can predict the preferred orientation and binding energy of an inhibitor molecule on a metal surface. research-nexus.netresearchgate.net

For imidazo[4,5-b]pyridine derivatives, MC simulations have been used to estimate their affinity for adsorbing onto various metallic surfaces, such as iron, copper, and aluminum. uctm.edu These simulations often calculate the binding energy, which indicates the strength of the interaction between the organic molecule and the surface. uctm.edu Findings for related imidazopyridine compounds have shown a remarkable tendency to adsorb onto iron surfaces, suggesting their potential as effective corrosion inhibitors in acidic environments. uctm.eduresearch-nexus.net While specific MC simulation data for this compound is not present in the searched literature, the methodology is directly applicable to understanding its potential surface interactions.

Reactivity Profiles and Reaction Mechanisms Involving 4 3h Imidazo 4,5 C Pyridin 2 Yl Aniline

Electrophilic Aromatic Substitution on the Aniline (B41778) Moiety

The aniline moiety of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline contains a powerful activating amino (-NH2) group. This group is strongly electron-donating, which increases the electron density of the attached benzene (B151609) ring, making it significantly more nucleophilic and thus highly susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgbyjus.com

The directing effect of the amino group channels incoming electrophiles predominantly to the ortho and para positions relative to itself. This is due to the stabilization of the cationic intermediate (arenium ion) through resonance, where the nitrogen atom's lone pair of electrons can delocalize into the ring. wikipedia.orgbyjus.com In the case of this compound, the para position is already substituted by the imidazopyridine core, meaning electrophilic attack will occur at the two ortho positions.

Common electrophilic aromatic substitution reactions applicable to the aniline ring include:

Halogenation: Reaction with bromine water at room temperature can lead to polysubstitution, yielding, for example, a 2,4,6-tribromoaniline (B120722) derivative in unsubstituted anilines due to the high activation of the ring. byjus.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO2) group. The strongly acidic conditions can protonate the amino group to form an anilinium ion, which is a meta-directing group, leading to a mixture of products. byjus.com

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO3H) group. byjus.com

To control the high reactivity and prevent side reactions like polysubstitution or oxidation, the amino group is often protected, typically by acetylation with acetic anhydride. This converts the -NH2 group into an acetamido (-NHCOCH3) group, which is less activating and still directs ortho and para, allowing for more controlled monosubstitution.

Table 1: Directing Effects in Electrophilic Aromatic Substitution of the Aniline Moiety

Substituent Group Activating/Deactivating Ortho/Para/Meta Directing Rationale
-NH₂ (Amino) Strongly Activating Ortho, Para Donates electron density to the ring via resonance, stabilizing the arenium ion intermediate for ortho/para attack. wikipedia.orgbyjus.com
-NH₃⁺ (Anilinium) Strongly Deactivating Meta The positive charge withdraws electron density from the ring inductively, making meta attack the least unfavorable. byjus.com

| -NHCOCH₃ (Acetamido) | Moderately Activating | Ortho, Para | The activating effect is moderated by the electron-withdrawing carbonyl group, allowing for better reaction control. |

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

In contrast to the electron-rich aniline ring, the pyridine ring within the imidazopyridine core is electron-deficient. This is a result of the highly electronegative nitrogen atom, which withdraws electron density from the ring carbons. youtube.comyoutube.com This inherent electron deficiency deactivates the pyridine ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group (such as a halogen) is present on the ring. youtube.comresearchgate.net

The electron-withdrawing nitrogen atom has its most significant effect on the ortho (C2, C6) and para (C4) positions, making them the most electron-poor and therefore the most reactive sites for nucleophilic attack. youtube.com In the imidazo[4,5-c]pyridine system, this reactivity is modulated by the fused imidazole (B134444) ring. Syntheses of related heterocyclic systems have demonstrated the feasibility of displacing leaving groups like chloride from the pyridine ring with various nucleophiles, such as hydrazine. researchgate.net The presence of additional electron-withdrawing groups on the pyridine ring would further enhance its reactivity towards nucleophiles. nih.gov

Cyclization and Condensation Reactions of the Imidazopyridine Core

The imidazo[4,5-c]pyridine scaffold is frequently constructed through a key condensation and cyclization sequence. A common synthetic route involves the reaction of a 3,4-diaminopyridine (B372788) with a carboxylic acid or its derivatives (such as aldehydes or nitriles). nih.govresearchgate.net The synthesis of this compound itself can be achieved via the condensation of 3,4-diaminopyridine with 4-aminobenzaldehyde (B1209532), followed by oxidation.

The pre-formed molecule can also undergo further reactions:

Condensation: The primary amine of the aniline moiety can react with aldehydes or ketones to form Schiff bases (imines).

Cyclization: The imidazole ring contains an N-H bond that can be deprotonated, and the resulting anion can act as a nucleophile in intramolecular cyclization reactions if a suitable electrophilic site is present elsewhere in the molecule. The synthesis of various imidazopyridines often relies on cyclization as a key step. nih.govnih.gov

Table 2: Common Strategies for Imidazopyridine Synthesis

Reactants Reaction Type Key Features
Diaminopyridine + Aldehyde/Carboxylic Acid Condensation/Cyclization A fundamental method for forming the imidazole ring fused to the pyridine. nih.govresearchgate.net
2-Aminopyridines + Propargyl Alcohols (3+2) Cycloaddition A modern approach for synthesizing certain imidazopyridine isomers, leading to C3-carbonylated products. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the Imidazopyridine-Aniline Interface

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to modify the this compound scaffold. researchgate.netnih.gov These reactions typically require a halide or triflate-substituted precursor.

Assuming a halogenated derivative of the title compound is used, several cross-coupling reactions are possible:

Suzuki Coupling: Reaction of a bromo- or iodo-substituted imidazopyridine with a boronic acid or ester to form a new C-C bond, enabling the introduction of new aryl or alkyl groups. researchgate.net

Buchwald-Hartwig Amination: Coupling of a halo-substituted derivative with an amine to form a new C-N bond. This could be used to further functionalize the imidazopyridine core or to perform N-arylation on the aniline's amino group. nih.govacs.org

Sonogashira Coupling: The reaction between a halo-derivative and a terminal alkyne to introduce an alkynyl group. This has been successfully applied to functionalize bromo-substituted imidazo[1,2-a]pyridines. nih.govbeilstein-journals.org

These reactions are highly valued in medicinal chemistry for their broad substrate scope and functional group tolerance, allowing for the rapid generation of diverse molecular libraries. researchgate.netrsc.org

Regioselectivity and Stereoselectivity in Derivatization Reactions

Control over regioselectivity and stereoselectivity is crucial for the synthesis of specific, biologically active derivatives.

Regioselectivity:

On the Aniline Ring: As detailed in section 5.1, electrophilic substitution is highly regioselective for the ortho positions to the amino group. byjus.com

On the Imidazopyridine Core: Nucleophilic substitution is regioselective for the positions activated by the pyridine nitrogen, provided a leaving group is present. youtube.com Alkylation of the imidazole nitrogen presents a key regioselectivity challenge. The imidazole ring has two reactive nitrogen atoms, and alkylation can produce a mixture of regioisomers. Studies on related imidazo[4,5-b] and [4,5-c]pyridine systems show that the reaction conditions (e.g., base, solvent, electrophile) can be tuned to favor the formation of a single regioisomer. nih.govuctm.edu

Stereoselectivity:

Stereoselectivity becomes a factor when a new chiral center is created. For instance, in the synthesis of nucleoside analogues, the glycosylation of the imidazopyridine core can be highly stereoselective, leading to the formation of a specific anomer (e.g., a β-isomer). researchgate.net

Annelation reactions, such as the addition of acetylenic compounds across the imidazole ring system, are also known to proceed stereoselectively. The addition to the acetylenic bond often occurs in a trans fashion, resulting in a product with a specific (Z)- or (E)-configuration at the newly formed double bond. researchgate.net

Investigation of Reaction Kinetics and Thermodynamics for Synthetic Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing synthetic procedures and elucidating reaction mechanisms.

Kinetics: Kinetic studies involve measuring reaction rates to determine the influence of reactant concentrations, temperature, and catalysts. For reactions involving aniline derivatives, such as oxidation, studies have shown the reaction to be first order with respect to the aniline, the oxidizing agent, and an acid catalyst, indicating all three are involved in the rate-determining step. orientjchem.org

Thermodynamics: Thermodynamic parameters, such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation, provide insight into the transition state of a reaction. A negative value for the entropy of activation, for instance, suggests a more ordered transition state compared to the reactants, which is common in associative mechanisms or cyclization reactions. orientjchem.org

Computational Analysis: Density Functional Theory (DFT) calculations are increasingly used to predict reactivity and regioselectivity. By calculating the energies of intermediates and transition states for different reaction pathways, researchers can determine the most likely outcome. For example, DFT studies on related heterocyclic systems have been used to explain the regioselectivity of nucleophilic aromatic substitution by identifying the carbon atom with the higher LUMO coefficient and lower activation energy for nucleophilic attack. uctm.edunih.gov

Hammett Plots: For reactions on the aniline moiety, constructing a Hammett plot by reacting a series of substituted anilines can provide information about the electronic nature of the transition state. A negative reaction constant (ρ) value indicates the buildup of positive charge (or loss of negative charge) in the transition state, which is characteristic of electrophilic aromatic substitution. orientjchem.org

Table 3: Key Parameters in Reaction Mechanism Investigation

Parameter Method of Investigation Information Gained
Reaction Order Kinetic Studies (Varying Concentrations) Determines which species are involved in the rate-determining step. orientjchem.org
Activation Energy (Ea) Arrhenius Plot (Varying Temperature) The minimum energy required for a reaction to occur.
Enthalpy of Activation (ΔH‡) Eyring Plot (Varying Temperature) The heat of reaction for forming the transition state. orientjchem.org
Entropy of Activation (ΔS‡) Eyring Plot (Varying Temperature) The change in disorder when forming the transition state. orientjchem.org
Reaction Constant (ρ) Hammett Plot (Varying Substituents) Sensitivity of the reaction rate to electronic effects of substituents. orientjchem.org

| LUMO Coefficients | DFT Calculations | Predicts the most likely site for nucleophilic attack. nih.gov |

Advanced Applications and Research Directions of the Imidazo 4,5 C Pyridine Aniline Scaffold

Design and Development of Advanced Materials

The unique structural and electronic properties of the imidazo[4,5-c]pyridine-aniline scaffold have positioned it as a valuable building block in the design and synthesis of advanced functional materials. Researchers are actively exploring its potential in optoelectronics and supramolecular chemistry, leveraging its inherent fluorescence, rigidity, and capacity for intermolecular interactions.

Optoelectronic Materials Based on Imidazopyridine Fluorophores

Imidazo[4,5-c]pyridine derivatives, including those with an aniline (B41778) substituent, are recognized for their significant potential in optoelectronic applications. These applications stem from their intrinsic fluorescent properties, which can be finely tuned through chemical modifications. The core imidazopyridine structure acts as a versatile platform for creating fluorophores with desirable characteristics for devices such as organic light-emitting diodes (OLEDs). nih.gov

The photophysical properties of these materials are heavily influenced by the nature and position of substituents on the imidazo[4,5-c]pyridine-aniline core. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and quantum yield. nih.gov Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting how different substituents will affect the photophysical properties of these dyes. tandfonline.com

A key characteristic of some imidazopyridine-based dyes is a significant Stokes shift, which is the difference between the maxima of the absorption and emission spectra. tandfonline.com A large Stokes shift is highly desirable in optoelectronic devices as it minimizes self-absorption and enhances emission efficiency. This property makes these compounds appealing for applications as laser dyes and in other optoelectronic devices. tandfonline.comfigshare.com The emission of these fluorophores can range from the near-UV to the deep-blue region of the spectrum, a critical area for the development of full-color displays and white light-emitting diodes (WLEDs). nih.govrsc.orgrsc.org

Research has shown that the introduction of specific functional groups can induce mechanisms like intramolecular charge transfer (ICT), which plays a crucial role in the emissive properties of these materials. rsc.orgresearchgate.net For example, 2-(4′-Aminophenyl)-1H-imidazo[4,5-c]pyridine has been shown to exhibit twisted intramolecular charge transfer (TICT) emission in certain solvents. researchgate.net The design of donor-π-acceptor (D–π–A) systems based on the imidazopyridine scaffold is a common strategy to enhance ICT and achieve strong, tunable emission. rsc.org

Below is a table summarizing the photophysical properties of selected imidazopyridine-based fluorophores, illustrating the impact of structural modifications on their emission characteristics.

Compound TypeEmission ColorQuantum Yield (Φ)Key Features
V-Shaped bis-Imidazo[1,2-a]pyridinesNear-UV to Deep-Blue0.17–0.51High radiative rate constant, tunable emission. nih.gov
Imidazo[1,5-a]pyridine (B1214698)–benzilimidazole ConjugatesGreenish-Yellow~70% (solution), 93% (solid state)Large Stokes shift (~7000 cm⁻¹), positive solvatochromism. rsc.orgrsc.org
4-(Aryl)-Benzo nih.govrsc.orgimidazo[1,2-a]pyrimidine-3-carbonitrilesVaries with solvent-Positive emission solvatochromism, Stokes shifts of 120-180 nm. nih.gov

Supramolecular Self-Assembly of Imidazopyridine Derivatives

The imidazo[4,5-c]pyridine-aniline scaffold is also a promising candidate for the construction of complex, ordered structures through supramolecular self-assembly. This bottom-up approach to materials science allows for the creation of well-defined architectures with emergent properties.

Molecular recognition is the foundation of self-assembly, involving specific and reversible interactions between molecules. researchgate.netnih.gov These interactions are typically non-covalent and include hydrogen bonding, electrostatic interactions, and van der Waals forces. researchgate.net In the context of imidazo[4,5-c]pyridine-aniline derivatives, the imidazole (B134444) and pyridine (B92270) rings offer sites for hydrogen bonding, while the aromatic system can participate in π-π stacking interactions.

Self-assembly is a process where molecules spontaneously organize into stable, well-defined structures. nih.gov The "instructions" for this organization are encoded in the shape and chemical surfaces of the individual molecules. nih.gov A key feature of self-assembly is its dynamic and reversible nature, which allows for error correction during the formation of the final structure. nih.gov This principle is crucial for achieving highly ordered materials. The process can be influenced by factors such as solvent, temperature, and the presence of other chemical species.

A powerful strategy for directing the self-assembly of imidazo[4,5-c]pyridine derivatives is through coordination with metal ions. The nitrogen atoms in the imidazole and pyridine rings of the scaffold can act as ligands, binding to metal centers to form well-defined coordination complexes. This approach, known as coordination-driven self-assembly, allows for the construction of discrete supramolecular architectures or extended coordination polymers.

The binding affinity of imidazopyridine ligands to metal ions is influenced by factors such as the basicity of the nitrogen atoms and the steric environment around the coordination sites. The electronic properties of substituents on the aniline ring can modulate the electron density on the imidazopyridine core, thereby influencing its coordination behavior. Research on related heterocyclic systems has shown that the stability of metal complexes increases with the basicity of the ligand for certain metal ions. nih.gov This principle can be applied to the design of imidazo[4,5-c]pyridine-based ligands for targeted self-assembly with specific metal ions.

Engineering of Chemosensors and Fluorescent Probes

The inherent fluorescence of the imidazo[4,5-c]pyridine-aniline scaffold makes it an excellent platform for the development of chemosensors and fluorescent probes. nih.gov These molecular tools are designed to detect and quantify specific analytes, such as metal ions, anions, and biologically relevant molecules, with high sensitivity and selectivity. nih.govrsc.org

Principles of Fluorescent Probe Design and Photophysical Tuning

The design of a fluorescent probe typically involves three key components: a fluorophore (the signaling unit), a recognition site (the binding unit for the analyte), and a linker connecting them. researchgate.net In the case of probes based on the imidazo[4,5-c]pyridine-aniline scaffold, the imidazopyridine core serves as the fluorophore. The aniline group can be modified to act as the recognition site or can be functionalized with a specific receptor for the target analyte.

The sensing mechanism of these probes often relies on changes in the photophysical properties of the fluorophore upon binding to the analyte. Common mechanisms include:

Photoinduced Electron Transfer (PET): In the absence of the analyte, a nearby electron-rich or electron-poor group can quench the fluorescence of the imidazopyridine core through PET. Binding of the analyte to the recognition site can inhibit this process, leading to a "turn-on" fluorescence response. nih.gov

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron density distribution within the probe molecule, leading to a shift in the emission wavelength. This can result in a ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes, providing a more reliable and quantitative measurement. nih.govrsc.org

Fluorescence Resonance Energy Transfer (FRET): This mechanism involves the transfer of energy from a donor fluorophore to an acceptor. The binding of an analyte can bring the donor and acceptor into closer proximity or move them further apart, modulating the FRET efficiency and leading to a change in the fluorescence signal. nih.govmdpi.com

Excited-State Intramolecular Proton Transfer (ESIPT): This process involves the transfer of a proton in the excited state, leading to a large Stokes shift. The presence of an analyte can interfere with or promote the ESIPT process, resulting in a detectable change in the fluorescence. tandfonline.comresearchgate.net

The photophysical properties of these probes can be finely tuned by modifying the chemical structure. For example, changing the substituents on the imidazopyridine or aniline rings can alter the absorption and emission wavelengths, quantum yield, and Stokes shift. tandfonline.com This tuning is crucial for developing probes with optimal performance for specific applications, such as bioimaging, where excitation and emission in the visible or near-infrared (NIR) region are desirable to minimize background fluorescence and enhance tissue penetration. mdpi.com The development of "turn-on" or ratiometric probes is generally preferred over "turn-off" probes due to their higher sensitivity. researchgate.net

The following table presents examples of imidazopyridine-based fluorescent probes and their sensing characteristics.

Probe TypeTarget AnalyteSensing MechanismKey Features
Fused Imidazo[1,2-a]pyridine (B132010)Fe³⁺ and Hg²⁺Turn-on for Fe³⁺, Turn-off for Hg²⁺High sensitivity and selectivity, detectable in aqueous media and cells. rsc.orgresearchgate.net
Imidazo[1,5-a]pyridine-basedHydrogen Sulfide (B99878) (H₂S)Thiolysis reactionLarge Stokes shift (193 nm), rapid and dramatic fluorescence enhancement. tulane.edu
2-(2-aminophenyl) imidazo[1,5-a]pyridinePhosgeneFormation of a rigid, fused structureHigh sensitivity (detection limit 2.68 nM), strong blue fluorescence turn-on. bohrium.com
Imidazo[1,5-a]pyridine Benzopyrylium-basedSulfur Dioxide (SO₂)FRETNear-infrared (NIR) emission, ultra-large Stokes shift (460 nm), suitable for in vivo imaging. mdpi.com

Imidazopyridine Derivatives as pH-Sensitive Fluorescent Probes

The imidazo[4,5-c]pyridine scaffold is a valuable platform for the development of pH-sensitive fluorescent probes. These probes are instrumental in visualizing and quantifying pH variations in biological systems and industrial processes. The nitrogen atoms within the imidazopyridine ring system can be protonated or deprotonated in response to changes in pH, leading to alterations in their photophysical properties, such as absorption and fluorescence emission. researchgate.net

One study reported the synthesis of a novel pH fluorescent probe based on an imidazo[1,2-a]pyridine compound. sciengine.com This probe demonstrated a distinct response to pH changes in extremely acidic environments. As the pH decreased from 7.0 to 0.4, the probe exhibited a gradual decrease in UV absorption intensity at 399 nm and a concurrent increase at 419 nm. sciengine.com Simultaneously, the fluorescence emission peak intensity at 573 nm progressively diminished. The pKa of this compound was determined to be 3.07, indicating its suitability for monitoring pH in highly acidic conditions. sciengine.com

Another investigation focused on two isomeric pyridine-based fluorescent pH probes with a D-π-A (donor-π-acceptor) structure. These probes, 3-(4-dimethylamino-phenyl)-2-pyridin-3-yl-acrylonitrile and 3-(4-dimethylamino-phenyl)-2-pyridin-4-yl-acrylonitrile, were synthesized by connecting a dimethylamino group (donor) and a pyridine ring (acceptor) through an acrylonitrile (B1666552) bridge. researchgate.net Both probes displayed high sensitivity to pH changes in acidic conditions, with one of the isomers showing particularly excellent pH-dependent performance. researchgate.net

The design of such probes often involves incorporating functionalities that enhance their pH-sensing capabilities. For instance, the presence of a Lewis base site and an asymmetric structure in an imidazo[1,2-a]pyridine-functionalized xanthene dye resulted in a probe with a larger Stokes shift and higher pH tolerance compared to traditional xanthene dyes. This probe demonstrated high selectivity for Hg2+ over a wide pH range of 5.0–11.0. rsc.org

The development of imidazopyridine-based pH probes continues to be an active area of research, with efforts focused on improving their sensitivity, selectivity, and applicability in diverse environments. tandfonline.com

Design of Analytically Relevant Fluorescent Probes for Specific Analyte Detection

The versatile scaffold of imidazo[4,5-c]pyridine-aniline serves as a foundational structure for creating fluorescent probes that can selectively detect a variety of analytes beyond protons. nih.gov By strategically modifying this core structure, researchers can engineer probes with high sensitivity and selectivity for specific metal ions, anions, and biologically significant molecules. nih.govresearchgate.net

A notable example is a fluorescent sensor based on a fused imidazo[1,2-a]pyridine scaffold, which was designed for the detection of Fe³⁺ and Hg²⁺ ions in aqueous media and living cells. nih.govresearchgate.netrsc.org This probe exhibited a "turn-on" fluorescent response to Fe³⁺ and a "turn-off" response to Hg²⁺. The limits of detection for Fe³⁺ and Hg²⁺ were impressively low, at 4.0 ppb and 1.0 ppb, respectively. nih.govresearchgate.netrsc.org The selectivity of this probe was maintained even in the presence of other competing cations. nih.govresearchgate.netrsc.org

Furthermore, imidazo-pyridine-based zinc(II) complexes have been investigated as fluorescent probes for hydrogen sulfide (H₂S). rsc.org Spectroscopic studies confirmed that H₂S binds to the zinc center of these complexes, modulating their fluorescence. This research highlights the potential of these systems as sensors for H₂S detection through a coordination-based mechanism. rsc.org Computational analysis using time-dependent density functional theory (TD-DFT) has been employed to understand the photophysical properties of these sensing constructs. rsc.org Preliminary bio-imaging experiments have also suggested the applicability of this class of compounds for detecting H₂S in living cells. rsc.org

The design of these probes often leverages various fluorescence mechanisms, including photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), and intramolecular charge transfer (ICT). nih.gov For instance, a ratiometric lysosomal pH probe was developed based on an imidazo[1,5-a]pyridine–rhodamine FRET and ICT system. tandfonline.com The ability to fine-tune the electronic and steric properties of the imidazopyridine scaffold allows for the rational design of probes with desired analyte specificity and response mechanisms. nih.gov

Ligand Design in Catalysis and Coordination Chemistry

The imidazo[4,5-c]pyridine-aniline scaffold is not only crucial for developing fluorescent probes but also serves as a versatile platform for designing ligands in catalysis and coordination chemistry. mdpi.com The nitrogen atoms in the imidazole and pyridine rings, along with the aniline moiety, provide multiple coordination sites for metal ions. mdpi.com This structural feature makes imidazopyridine derivatives attractive candidates for creating ligands that can stabilize various transition metal centers and facilitate a wide range of catalytic transformations. nih.govacs.org

The electronic properties of the imidazopyridine core can be readily tuned by introducing different substituents, which in turn influences the properties of the resulting metal complexes. nih.gov This tunability is essential for optimizing catalytic activity and selectivity. researchgate.net The study of imidazo[4,5-b]pyridine derivatives has revealed their potential as ligands for biologically relevant metal dications, offering insights into their coordination chemistry and potential applications in modulating metalloenzyme activity or designing selective chelators. mdpi.com

Imidazopyridine Derivatives as N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis, often serving as alternatives to traditional phosphine (B1218219) ligands. acs.org The imidazo[4,5-c]pyridine framework can be readily converted into NHC precursors, which upon deprotonation, yield NHC ligands with unique electronic and steric properties.

Imidazo[1,5-a]pyridine-3-ylidenes, a class of NHCs derived from the imidazo[1,5-a]pyridine scaffold, have been shown to possess strong π-accepting character. rsc.org This property is attributed to a hybrid accepting orbital formed from the vacant p-orbital of the carbene and a π* orbital of the pyridine ring. researchgate.net The electronic character of these NHC ligands can be systematically varied by introducing different substituents on the imidazo[1,5-a]pyridine backbone. rsc.org

The synthesis of chiral NHC ligands based on an imidazo[1,5-a]pyridine-3-ylidene backbone fused to a chiral oxazoline (B21484) auxiliary has been reported. acs.org These bidentate NHC-oxazoline ligands form stable complexes with rhodium(I) and have proven to be efficient catalysts for the highly enantioselective hydrosilylation of ketones. acs.org The modular synthesis of these ligands allows for the creation of a diverse library of chiral catalysts. acs.org

Furthermore, palladium complexes bearing abnormal NHC ligands derived from imidazopyridines have been synthesized and characterized. acs.org DFT calculations have confirmed the higher electron-donating properties of these abnormal NHC ligands compared to their normal isomers. acs.org These palladium-NHC complexes have demonstrated high efficiency in catalyzing direct C–H arylation reactions. acs.org

Exploration of Imidazopyridine-Metal Complexes for Catalytic Applications

The coordination of imidazopyridine-based ligands to various transition metals has led to the development of a wide array of metal complexes with significant catalytic potential. nih.govacs.org These complexes have been successfully employed in a variety of organic transformations, including cross-coupling reactions, C-H functionalization, and reduction reactions. nih.govresearchgate.net

Palladium(II) complexes of 2-phenylimidazo(1,2-α)pyridine have been synthesized and characterized, demonstrating their efficacy in facilitating Suzuki coupling reactions under relatively mild conditions. kfupm.edu.sa Similarly, copper-catalyzed reactions have been extensively utilized for the synthesis of imidazopyridines themselves, showcasing the compatibility of this scaffold with copper-based catalytic systems. nih.gov For instance, a copper-catalyzed cross-coupling of 1-sulfonyl-3H-imidazo[4,5-b]pyridines with methylheteroarenes has been reported, involving a regioselective C-3 carbonylation. nih.gov

Iron(II) complexes of 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine and related ligands have been investigated to understand their spin-crossover properties, which are crucial for designing base metal catalysts for oxidation and other organic transformations. rsc.org The ability to control the spin state of the metal center is vital for modulating the reactivity and effectiveness of the catalyst. rsc.org

The versatility of the imidazopyridine scaffold allows for its incorporation into more complex ligand architectures. For example, amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid have been synthesized and their catalytic activity in the hydrogenation of nitroaromatics in water has been studied. rsc.org

Rational Design of Ligands for Enhanced Catalytic Activity and Selectivity

The rational design of imidazopyridine-based ligands is a key strategy for improving the performance of metal catalysts. By systematically modifying the ligand structure, it is possible to fine-tune the steric and electronic environment around the metal center, thereby enhancing catalytic activity, selectivity, and stability. nih.gov

Structure-activity relationship (SAR) studies play a crucial role in this design process. nih.govresearchgate.netnih.gov For instance, in the development of cytotoxic agents based on imidazo[4,5-b]pyridine, SAR studies have helped identify key structural features that contribute to their biological activity. researchgate.net This knowledge can be translated to the design of more effective catalysts by understanding how different substituents on the imidazopyridine core influence the properties of the metal complex.

A significant aspect of rational ligand design is the introduction of chirality to achieve enantioselective catalysis. The synthesis of chiral imidazo[1,5-a]pyridine–oxazoline NHC ligands is a prime example of this approach. acs.org These ligands have been successfully used in the rhodium-catalyzed asymmetric hydrosilylation of ketones, affording the corresponding chiral secondary alcohols in high yields and enantioselectivities. acs.org The modular nature of the ligand synthesis allows for the creation of a diverse range of catalysts with varying steric and electronic properties, enabling the optimization of the catalytic system for a specific substrate. acs.org

Furthermore, the design of ligands can be tailored to specific reaction conditions. For example, the development of water-soluble PEPPSI-type NHC Pd(II) metallosurfactants based on 1H-imidazole-4,5-dicarboxylic acid demonstrates the rational design of catalysts for reactions in aqueous media. mdpi.com

The continued exploration of the rich chemistry of the imidazo[4,5-c]pyridine-aniline scaffold is expected to lead to the discovery of novel ligands and catalysts with enhanced performance for a wide range of chemical transformations.

Q & A

Basic: What are the established synthetic routes for 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via condensation reactions between substituted anilines and imidazo[4,5-c]pyridine precursors. For example, iodine-mediated transimination has been employed to construct similar heterocycles, involving sequential oxidation, cyclization, and aromatization under metal-free conditions . Reaction parameters such as catalyst choice (e.g., molecular iodine), solvent polarity, and temperature significantly impact yield. In related imidazo-pyridine derivatives, yields ranged from 24% to 70%, depending on substituent reactivity and purification methods .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for unambiguous structural confirmation. For non-crystalline samples, multinuclear NMR (¹H, ¹³C, and DEPT experiments) and IR spectroscopy are critical. Peaks at ~1612 cm⁻¹ in IR spectra confirm C=N bond presence, while NMR chemical shifts between δ 6.5–8.5 ppm (aromatic protons) and δ 110–160 ppm (¹³C) validate the imidazo-pyridine core and aniline substituents .

Advanced: How can density functional theory (DFT) studies enhance understanding of this compound’s electronic properties?

Methodological Answer:
DFT calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity and photophysical behavior. For imidazo-pyridine analogs, DFT studies revealed charge delocalization across the fused heterocyclic system and identified electron-deficient regions for electrophilic substitution . Basis sets like B3LYP/6-31G(d) are recommended for balancing accuracy and computational cost .

Advanced: How should researchers address contradictions in pharmacological data across studies?

Methodological Answer:
Discrepancies in bioactivity (e.g., kinase inhibition vs. antiviral effects) may arise from assay conditions (e.g., cell lines, concentrations) or impurities. Rigorous quality control (HPLC purity >95%), standardized biological assays, and orthogonal validation (e.g., crystallographic target engagement studies) are essential. For example, patents highlight therapeutic applications but require independent replication to confirm mechanisms .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing intermediates and final products?

Methodological Answer:

  • NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbons (δ 110–160 ppm) to confirm regiochemistry .
  • HPLC-MS : Monitors reaction progress and quantifies impurities (e.g., unreacted aniline precursors).
  • IR : Identifies functional groups (C=N, NH₂) via characteristic stretches .

Advanced: How can reaction conditions be optimized for improved regioselectivity and yield?

Methodological Answer:
Optimize temperature (80–120°C) and solvent (e.g., DMF or toluene) to favor cyclization over side reactions. Catalytic iodine (10 mol%) enhances transimination efficiency in one-pot syntheses . Design of Experiments (DoE) approaches can systematically evaluate variables like stoichiometry and reaction time.

Advanced: What strategies enable regioselective functionalization of the imidazo-pyridine core?

Methodological Answer:
Electrophilic aromatic substitution (EAS) at the C5 position is favored due to electron-rich pyridine nitrogen. For C2 modifications, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids is effective. Steric hindrance from the aniline group directs reactivity to accessible sites .

Basic: What are the solubility and stability profiles of this compound under varying conditions?

Methodological Answer:
The compound is typically soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Stability tests under acidic (pH <3) or basic (pH >10) conditions show decomposition via imidazole ring hydrolysis. Store at −20°C under inert atmosphere to prevent oxidation .

Advanced: How can target engagement in biological systems be validated experimentally?

Methodological Answer:

  • X-ray crystallography : Resolve ligand-protein co-crystals to confirm binding modes .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd).
  • Radiolabeling : Use ¹⁴C or ³H isotopes to track cellular uptake and distribution .

Advanced: How to resolve discrepancies in crystallographic data refinement?

Methodological Answer:
Use SHELXL’s TWIN and BASF commands for twinned data. Validate refinement with R-factor convergence (<5%), Fourier difference maps (no unmodeled electron density), and Hirshfeld rigid-bond tests. For ambiguous cases, cross-validate with spectroscopic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.